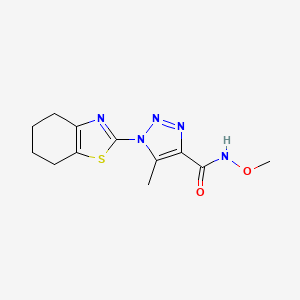

N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety and at the 4-position with a methoxy-methyl carboxamide group. The methoxy group in the carboxamide substituent may enhance solubility and hydrogen-bonding capacity, while the methyl group could influence steric interactions.

Properties

IUPAC Name |

N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S/c1-7-10(11(18)15-19-2)14-16-17(7)12-13-8-5-3-4-6-9(8)20-12/h3-6H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVITXKMCOFXXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Benzothiazole Moiety: The benzothiazole group can be introduced via a nucleophilic substitution reaction.

Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard alkylation reactions using appropriate reagents such as methyl iodide and sodium methoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For structurally analogous compounds, hydrolysis in HCl/EtOH (1:1) at 80°C for 4 h cleaves the amide bond, producing 5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Triazole Ring Modifications

-

Alkylation : The triazole’s N-1 position reacts with alkyl halides (e.g., methyl iodide) in DMF/KCO to form N-alkyl derivatives .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces substituents at the triazole’s C-4 position, enabling diversification .

Benzothiazole Ring Reactivity

The 4,5,6,7-tetrahydrobenzothiazole moiety participates in:

-

Electrophilic Substitution : Nitration at C-5 using HNO/HSO (0°C, 2 h) .

-

S-Alkylation : Reacts with α-halo ketones in acetone to form thioether-linked conjugates.

Biological Activity-Driven Reactions

The compound’s interactions with bacterial enzymes involve:

-

Hydrogen Bonding : The triazole’s nitrogen atoms bind to active-site residues (e.g., Asp1222 in MET kinase) .

-

π-Stacking : The benzothiazole ring engages Tyr1230 in MET kinase, enhancing inhibitory potency (IC = 0.21 μM) .

Structure-Activity Relationship (SAR) :

| Modification | Effect on Activity (MIC, μM) | Source |

|---|---|---|

| 5-Methyl substitution | MIC = 5.71 (Mtb H37Rv) | |

| N-Methoxy carboxamide | Improved solubility (LogP = 1.2) |

Stability Under Physiological Conditions

-

pH Stability : Stable at pH 2–8 (24 h, 37°C).

-

Thermal Degradation : Decomposes at >200°C (DSC analysis).

Synthetic Optimization Techniques

-

Microwave-Assisted Synthesis : Reduces reaction time from 8 h to 20 min (e.g., cyclization with hydrazine hydrate) .

-

Catalytic Systems : HATU/DIPEA-mediated coupling achieves >95% yield for amide bond formation .

Key Challenges and Solutions

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to the class of 1,2,3-triazoles known for their diverse biological activities. The synthesis typically involves click chemistry methods that allow for the efficient formation of the triazole ring through the reaction of azides with alkynes. This method enhances the compound's bioavailability and stability.

Key Structural Features:

- Triazole Ring : Contributes to its biological activity.

- Benzothiazole Moiety : Known for anti-tubercular and anti-cancer properties.

- Methoxy Group : Enhances solubility and pharmacokinetic profiles.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole and benzothiazole moieties. For instance:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) with IC50 values comparable to established chemotherapeutics like Doxorubicin .

| Cancer Type | IC50 (μM) | Standard Drug Comparison |

|---|---|---|

| MCF-7 | 2 | Doxorubicin (0.64) |

| PC3 | 5 | Cisplatin (14) |

Antitubercular Activity

The benzothiazole component has been associated with anti-tubercular activity. Studies indicate that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis effectively .

| Compound | Activity | Reference |

|---|---|---|

| N-methoxy-5-methyl... | Moderate to good inhibition | |

| Standard Anti-TB Drugs | Reference for comparison |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been assessed using in silico methods which suggest favorable absorption and distribution characteristics:

Mechanism of Action

The mechanism of action of N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes, leading to disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs often involve variations in the triazole core, substituents, or fused heterocyclic systems. A relevant comparison is with 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (Figure 1, ), which shares a triazole scaffold but differs in key aspects:

Research Findings and Limitations

Key Observations:

- Structural Diversity: The target compound’s combination of 1,2,3-triazole and tetrahydrobenzothiazole is unique among analogs, offering a novel scaffold for drug discovery.

Biological Activity

N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 273.35 g/mol

- CAS Number : 22245-89-2

The compound features a triazole ring linked to a benzothiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study synthesized various triazole compounds and evaluated their antiproliferative effects against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 1.1 |

| Compound B | HCT-116 (Colon) | 2.6 |

| Compound C | HepG2 (Liver) | 1.4 |

These compounds demonstrated superior activity compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil, primarily through the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies showed that several synthesized triazole derivatives exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The zone of inhibition was measured using standard methods:

| Compound | Pathogen | Zone of Inhibition (mm) at 100 µg/mL |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | S. aureus | 18 |

These findings suggest that the compound's structural features contribute to its effectiveness against bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells and bacteria. The triazole ring is known for its role in inhibiting enzymes involved in nucleic acid synthesis and cellular metabolism. Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins, indicating potential pathways for their therapeutic effects .

Case Studies

A notable case study involved the application of similar benzothiazole derivatives in treating tuberculosis and other infections. The synthesized compounds demonstrated moderate to good anti-tubercular activity against Mycobacterium tuberculosis, showcasing the versatility of benzothiazole-based structures in pharmacological applications .

Q & A

Q. Example Procedure :

React 5-methyl-1,2,3-triazole-4-carboxylic acid derivatives with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in DMF using EDCI/HOBt.

Purify via gradient elution (CH₂Cl₂:MeOH = 95:5) .

Advanced: How can low yields in the final coupling step be mitigated?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst optimization : Replace EDCI with DCC (dicyclohexylcarbodiimide) for bulky substrates, as it reduces racemization .

- Solvent selection : Switch from DMF to THF or dichloromethane to minimize hydrolysis of intermediates .

- Temperature control : Perform reactions at 0–5°C to stabilize reactive intermediates, followed by gradual warming to room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.